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molecular formula C13H12BrNOS B8518735 2-{[1-(4-Bromophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 60264-07-5

2-{[1-(4-Bromophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine

Cat. No. B8518735
M. Wt: 310.21 g/mol
InChI Key: YCASWRSWMPPGHU-UHFFFAOYSA-N
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Patent
US04019893

Procedure details

The compound 2-(1-[4-bromophenyl]ethylthio)pyridine N-oxide is prepared from 1-(4-bromophenyl)ethylchloride and 2-mercaptopyridine N-oxide sodium salt by the procedure described in Example 1. The melting point is 113° - 115° C. Structure is confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](Cl)[CH3:9])=[CH:4][CH:3]=1.[Na].[SH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=1[O-:19]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([S:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=2[O-:19])[CH3:9])=[CH:4][CH:3]=1 |f:1.2,^1:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].SC1=[N+](C=CC=C1)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C)SC1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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